

Spectroscopic Analysis of 3-Iodo-5-nitropyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Iodo-5-nitropyridin-2-ol**

Cat. No.: **B1314763**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **3-iodo-5-nitropyridin-2-ol**, a heterocyclic organic compound with potential applications in pharmaceutical and agrochemical research. The presence of a pyridine ring substituted with an iodo, a nitro, and a hydroxyl group results in a unique spectroscopic fingerprint. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for these analytical techniques.

Compound Profile

3-Iodo-5-nitropyridin-2-ol, also known as 3-iodo-5-nitropyridin-2(1H)-one, is a solid organic compound. Its structure combines several key functional groups that influence its chemical and spectroscopic properties.

Property	Value
CAS Number	25391-58-6
Molecular Formula	C ₅ H ₃ IN ₂ O ₃
Molecular Weight	265.99 g/mol
Synonyms	3-iodo-5-nitropyridin-2(1H)-one

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for **3-iodo-5-nitropyridin-2-ol**, the following tables summarize predicted data based on its chemical structure and known spectroscopic trends for similar compounds. These values should be considered as estimations for guiding spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **3-iodo-5-nitropyridin-2-ol**, both ^1H and ^{13}C NMR are crucial for structural confirmation. The pyridin-2-ol tautomer can exist in equilibrium with the pyridin-2(1H)-one form, which can influence the observed chemical shifts, particularly for the N-H proton.

Table 1: Predicted ^1H NMR Data (in DMSO-d₆)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	~ 8.5 - 8.7	d	~ 2-3 Hz
H-6	~ 8.8 - 9.0	d	~ 2-3 Hz
O-H	~ 11.0 - 13.0	br s	N/A

Note: The acidic proton on the hydroxyl group (or N-H in the pyridone tautomer) is expected to be a broad singlet and its chemical shift can be highly dependent on concentration and residual water in the solvent.

Table 2: Predicted ^{13}C NMR Data (in DMSO-d₆)

Carbon	Chemical Shift (δ , ppm)
C-2	~ 158 - 162
C-3	~ 90 - 95
C-4	~ 145 - 150
C-5	~ 135 - 140
C-6	~ 140 - 145

Note: The carbon atom attached to the iodine (C-3) is expected to have a significantly lower chemical shift due to the heavy atom effect.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of **3-iodo-5-nitropyridin-2-ol** is expected to show characteristic absorption bands for the O-H, N-H (from the pyridone tautomer), C=O (from the pyridone tautomer), N-O, and C-I bonds.

Table 3: Predicted IR Absorption Bands

Functional Group	Wavenumber (cm^{-1})	Intensity
O-H / N-H stretch	3200 - 3500	Broad
C-H stretch (aromatic)	3000 - 3100	Medium
C=O stretch (pyridinone)	1650 - 1680	Strong
C=C / C=N stretch (aromatic)	1580 - 1620	Medium
N-O asymmetric stretch (NO_2)	1500 - 1550	Strong
N-O symmetric stretch (NO_2)	1330 - 1370	Strong
C-I stretch	500 - 600	Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **3-iodo-5-nitropyridin-2-ol**, the molecular ion peak (M^+) is expected at m/z 266 (for the most common isotopes). The presence of iodine (^{127}I) will give a characteristic isotopic pattern.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Value	Possible Fragment Ion	Notes
266	$[\text{C}_5\text{H}_3\text{IN}_2\text{O}_3]^+$	Molecular ion (M^+)
249	$[\text{C}_5\text{H}_2\text{IN}_2\text{O}_2]^+$	Loss of OH
220	$[\text{C}_5\text{H}_3\text{IN}_2]^+$	Loss of NO_2
139	$[\text{C}_5\text{H}_3\text{N}_2\text{O}_3]^+$	Loss of I
93	$[\text{C}_5\text{H}_3\text{N}_2]^+$	Loss of I and NO_2

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **3-iodo-5-nitropyridin-2-ol**. Actual instrument parameters may vary.

NMR Spectroscopy

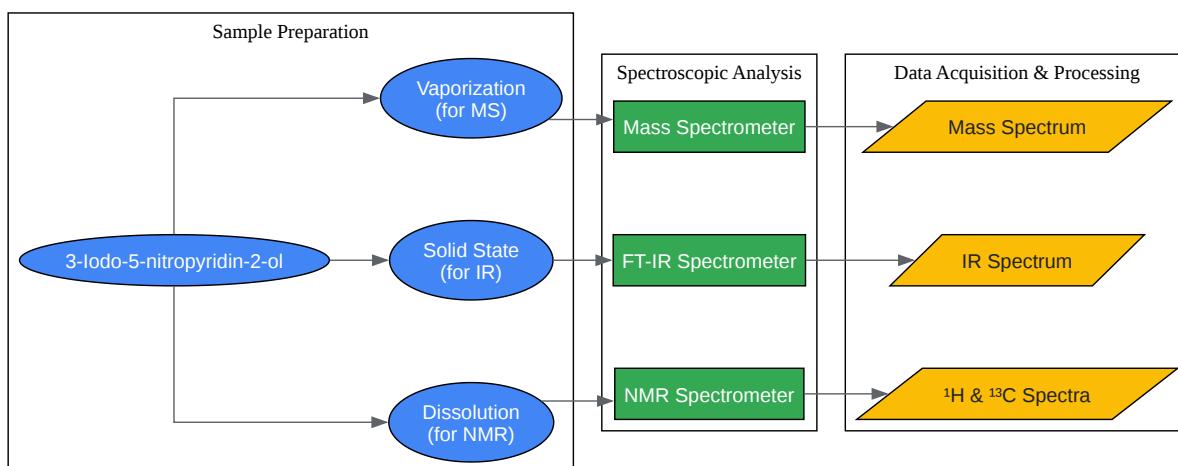
- Sample Preparation: Dissolve approximately 5-10 mg of **3-iodo-5-nitropyridin-2-ol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3). Ensure the sample is fully dissolved.
- Instrument Setup:
 - Use a standard 5 mm NMR tube.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
 - Lock the field using the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal resolution.

- ^1H NMR Acquisition:
 - Acquire a single-pulse ^1H spectrum.
 - Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 30-45 degree pulse angle, 2-5 second relaxation delay, 1024 or more scans.
 - Process the data similarly to the ^1H spectrum.

IR Spectroscopy (ATR-FTIR)

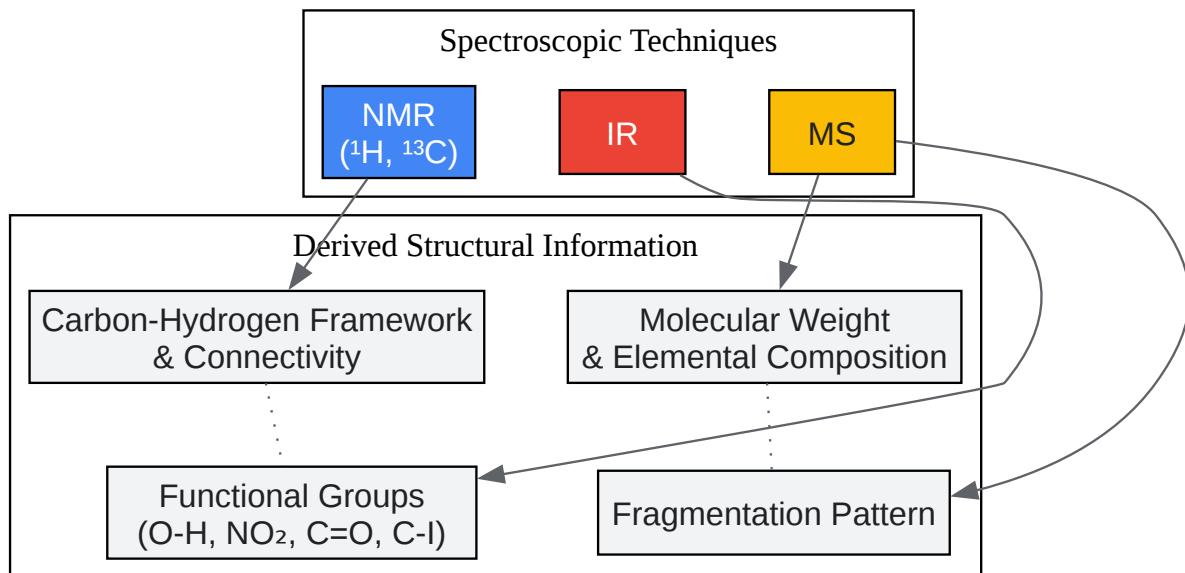
- Sample Preparation: Place a small amount of the solid **3-iodo-5-nitropyridin-2-ol** sample directly onto the ATR crystal.
- Background Collection: Record a background spectrum of the clean, empty ATR crystal.
- Sample Analysis:
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (Electron Ionization - EI)


- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the

compound is sufficiently volatile and thermally stable).

- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate the mass spectrum.


Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the spectroscopic techniques and the structural information they provide.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **3-Iodo-5-nitropyridin-2-ol**.

[Click to download full resolution via product page](#)

Caption: Logical diagram of structural information derived from spectroscopic techniques.

- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Iodo-5-nitropyridin-2-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1314763#3-iodo-5-nitropyridin-2-ol-spectroscopic-analysis-nmr-ir-ms\]](https://www.benchchem.com/product/b1314763#3-iodo-5-nitropyridin-2-ol-spectroscopic-analysis-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com